molecular formula C6H12N4 B13291304 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

Cat. No.: B13291304
M. Wt: 140.19 g/mol
InChI Key: WMLLVXMZSGSSEU-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine (CAS 1909326-22-2) is a structurally unique compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N1 position and a propylamine chain at the C3 position. Its hydrochloride salt form (molecular weight: 176.65 g/mol) is widely used in pharmaceutical and agrochemical research due to its balanced lipophilicity, solubility, and reactivity . The compound’s triazole core enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), while the propylamine chain enhances solubility and serves as a versatile handle for further derivatization .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

3-(1-methyl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H12N4/c1-10-5-8-6(9-10)3-2-4-7/h5H,2-4,7H2,1H3

InChI Key

WMLLVXMZSGSSEU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)CCCN

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 1,2,4-Triazoles

The synthesis of 1,2,4-triazole derivatives typically involves:

  • Intramolecular cyclocondensation of amidoguanidines
  • Thermal condensation of N-cyanoimidates with hydrazine
  • 1,3-Dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides

However, these classical methods often require multiple steps, harsh conditions, or have poor selectivity and yield.

Microwave-Assisted Synthesis of 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides as a Related Precursor

A closely related compound class, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been synthesized efficiently using microwave irradiation techniques. The key steps involve:

  • Preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride
  • Reaction of N-guanidinosuccinimide with various amines under microwave irradiation in acetonitrile at 170 °C for 25 minutes

This method yields a diverse library of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with good yields (up to 58%) and scalability from 1 mmol to 10 mmol scale.

Step Reagents/Conditions Outcome/Yield
1 Succinic anhydride + aminoguanidine hydrochloride Formation of N-guanidinosuccinimide
2 N-guanidinosuccinimide + amine, microwave, acetonitrile, 170 °C, 25 min 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, yields up to 58%

This approach is notable for its operational simplicity and use of microwave irradiation to enhance reaction rates and yields.

Specific Synthesis of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine

While direct literature on the exact preparation of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is limited, the compound’s structure suggests a synthetic route involving:

  • Construction of the 1-methyl-1,2,4-triazole ring, likely via cyclocondensation of appropriate amidine or guanidine derivatives with methylation at the N1 position
  • Introduction of the propan-1-amine side chain at the C3 position, possibly via alkylation or nucleophilic substitution on a suitable precursor

From PubChem data, the molecular formula is C6H12N4 with a molecular weight of 140.19 g/mol, and the compound can be represented by the SMILES string "CN1C=NC(=N1)CCCN" indicating the methylated triazole ring attached to a propan-1-amine chain.

Alternative Synthetic Routes Using Aminoguanidine Derivatives

Aminoguanidine bicarbonate has been used as a starting material for synthesizing 1,2,4-triazole derivatives through condensation reactions with carboxylic acids or their derivatives. For example, condensation of aminoguanidine with methylated triazole intermediates and subsequent functional group manipulations can yield compounds analogous to 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine.

Starting Material Reaction Type Product Type
Aminoguanidine bicarbonate Condensation with carboxylic acids 1,2,4-Triazole derivatives with amino side chains

This method benefits from the inexpensive and easily handled aminoguanidine bicarbonate and allows for purification before further transformations.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Intramolecular cyclocondensation Amidoguanidines, heat Established, straightforward Multi-step, harsh conditions
Thermal condensation N-cyanoimidates, hydrazine Direct ring formation Harsh conditions, low selectivity
Microwave-assisted synthesis N-guanidinosuccinimide, amines, microwave High yield, shorter reaction time Requires microwave equipment
Condensation with aminoguanidine bicarbonate Aminoguanidine bicarbonate, carboxylic acids Inexpensive starting materials May require multiple purification steps

Research Findings and Analysis

  • Microwave-assisted methods improve yield and purity for triazole derivatives and are scalable, making them suitable for synthesizing libraries of related compounds.
  • Tautomeric behavior of 1,2,4-triazole derivatives affects their chemical and biological properties; NMR and X-ray crystallography studies confirm the position of hydrogen atoms and tautomeric forms in solid and solution states.
  • The methylation at N1 of the triazole ring can be achieved by methylating agents post ring formation or by using methylated precursors, which is crucial for obtaining 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine specifically.
  • Aminoguanidine derivatives are versatile intermediates for synthesizing various 1,2,4-triazole compounds, including those with aminoalkyl side chains, providing accessible synthetic routes.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amine group (-NH₂) undergoes typical nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides. For example:
    C6H12N4+CH3COClC8H14N4O+HCl\text{C}_6\text{H}_{12}\text{N}_4 + \text{CH}_3\text{COCl} \rightarrow \text{C}_8\text{H}_{14}\text{N}_4\text{O} + \text{HCl}
    Conditions: Base (e.g., triethylamine) in anhydrous solvents like dichloromethane.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary or tertiary amines. Steric hindrance from the triazole ring may influence regioselectivity.

Reaction Type Key Reagents Product
AcylationAcetyl chlorideNN-Acetyl derivative
AlkylationMethyl iodideNN-Methylated amine

Oxidation and Reduction Reactions

The triazole ring’s electron-rich nitrogen atoms and the amine group exhibit redox sensitivity:

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the amine may form a nitro group or oxidize the triazole ring, though degradation is common.

  • Reduction : Catalytic hydrogenation (H₂/Pd) can reduce the triazole ring to a dihydrotriazole, altering aromaticity.

Cyclization and Ring-Opening Reactions

The compound’s flexible propanamine chain facilitates intramolecular reactions:

  • Cyclization : Heating with carbonyl compounds (e.g., aldehydes) forms imidazoline or triazolo-fused heterocycles.

  • Ring-Opening : Acidic conditions may cleave the triazole ring, though this is less common due to its stability.

Coordination Chemistry

The triazole ring acts as a ligand in metal complexes:

  • Metal Binding : Coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) through N3 or N4 atoms, forming stable complexes. This property is leveraged in catalysis and material science.

Metal Ion Coordination Site Application
Cu²⁺N3 of triazoleCatalytic systems
Zn²⁺N4 of triazoleSensor materials

pH-Dependent Reactivity

The amine group’s protonation state (pKa ~9–10) modulates reactivity:

  • Basic Conditions : Enhances nucleophilicity for alkylation/acylation.

  • Acidic Conditions : Facilitates electrophilic substitution on the triazole ring.

Comparative Reaction Table

Key differences between triazole derivatives:

Compound Reactivity Highlights
3-(1-Methyl-triazol-3-yl)propan-1-amineHigh amine-group reactivity, stable triazole ring
3-(1-Methyl-triazol-5-yl)propan-1-amineEnhanced metal coordination due to N1 substitution

Mechanistic Insights

  • Electron Distribution : The triazole ring’s electron density (calculated via DFT) directs electrophilic attacks to N4, while nucleophilic agents target C5 .

  • Steric Effects : The methyl group at N1 shields the triazole ring, reducing unwanted side reactions.

Scientific Research Applications

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal and anticancer agents.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The triazole ring and amine group play crucial roles in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Molecular Weight (g/mol) Substituents/Modifications Key Features Applications References
3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine 1251143-96-0 182.25 Cyclopropyl at C5 of triazole Increased steric bulk; potential metabolic stability Agrochemical intermediates
3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine 1343370-49-9 182.27 Isopropyl at C3 of triazole Enhanced lipophilicity; altered pharmacokinetics Drug discovery (undisclosed targets)
3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine 1157126-01-6 197.15 Trifluoromethyl group at C2 High electronegativity; improved metabolic resistance Fluorinated bioactive molecules
1-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine 1339007-12-3 168.24 Ethyl at C3 of triazole Moderate steric effects; tunable solubility Chemical synthesis intermediates
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine Nitro group on triazole; pyrimidine and imidazole moieties Electron-withdrawing effects; π-π interactions Antifungal/antiparasitic agents
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides Amide group replacing terminal amine Hydrogen bonding capacity; altered solubility Tautomerism studies; kinase inhibitors

Substituent Effects on Physicochemical Properties

  • Methyl vs.
  • Fluorinated Derivatives : The trifluoromethyl analog (CAS 1157126-01-6) exhibits heightened metabolic stability due to fluorine’s electronegativity, making it suitable for prolonged bioactivity in vivo .
  • Amide vs.

Comparative Bioactivity

  • Kinase Inhibition: Piperazine-linked derivatives of the target compound (e.g., 26d in ) demonstrate nanomolar inhibition of kinases, outperforming analogs with bulkier substituents due to optimized steric compatibility .

Biological Activity

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine, also known as a triazole derivative, has garnered attention in various fields of biological research due to its potential pharmacological applications. This compound is characterized by its unique nitrogen heterocyclic structure, which is often associated with significant biological activities, including antimicrobial and antiviral properties.

Chemical Structure and Properties

The molecular formula of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine is C6_6H13_{13}ClN4_4, with a molecular weight of 176.65 g/mol. The compound features a triazole ring that contributes to its biological reactivity and interaction with various biological targets .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar triazole structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with the synthesis of ergosterol, a critical component of fungal cell membranes .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propaneStaphylococcus aureus12.5 μg/mL
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-olEscherichia coli10 μg/mL
4-Aryl TriazolesCandida albicans8 μg/mL

Antiviral Activity

In the context of viral infections, derivatives of triazole have been identified as potential inhibitors of viral proteases. For example, studies focusing on human cytomegalovirus (HCMV) have demonstrated that certain aryl triazole analogs can effectively inhibit the proteolytic activity of viral enzymes, with IC50_{50} values ranging from 41 to 334 μM . This highlights the potential for developing antiviral agents based on the triazole scaffold.

Table 2: Inhibition Potency of Triazole Derivatives Against Viral Proteases

Compound NameVirus TypeIC50_{50} (μM)
Aryl Triazole AnalogHCMV25 - 334
Chloromethyl KetoneHCMV33
Disulfide Tethered InhibitorHSV130

The biological activity of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be attributed to its ability to interact with specific biological targets. The triazole ring facilitates coordination with metal ions in enzymes or receptors, which can alter their activity. For instance, studies have shown that triazoles can covalently bind to cysteine residues in proteases, leading to irreversible inhibition .

Case Studies and Research Findings

A recent study explored the efficacy of various triazole derivatives against HCMV proteases, revealing that compounds like 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine showed promising results in inhibiting viral replication in vitro. The study employed high-throughput screening methods to evaluate the binding affinity and inhibitory potential of these compounds against viral targets .

Moreover, another investigation into the structure–activity relationship (SAR) of triazole derivatives indicated that modifications to the aryl substituents significantly influenced their antimicrobial potency. This underscores the importance of chemical structure in determining biological activity .

Q & A

What are the primary synthetic routes for 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
Two main pathways are reported for synthesizing triazole-containing propanamine derivatives. The first involves condensation of succinic anhydride with aminoguanidine hydrochloride, followed by nucleophilic substitution with amines. The second employs direct alkylation of pre-formed triazole intermediates. Key variables affecting yield include:

  • Temperature: Optimal yields (70–85%) are achieved at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .
  • Catalysts: Use of triethylamine or DBU improves reaction efficiency by neutralizing HCl byproducts.
  • Amine Selection: Bulky amines may reduce reactivity due to steric hindrance, while primary amines generally yield higher purity.

Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure and confirming tautomeric forms?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify proton environments and confirm substitution patterns. For example, the methyl group on the triazole ring appears as a singlet at δ 3.8–4.0 ppm .
  • X-ray Diffraction: Single-crystal X-ray analysis resolves tautomeric equilibria. In related triazole amines, planar triazole rings with dihedral angles <5° relative to substituents confirm tautomer stability .
  • IR Spectroscopy: N–H stretching (3200–3400 cm1^{-1}) and C=N vibrations (1500–1600 cm1^{-1}) validate functional groups.

What are the critical safety protocols for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: Category 4) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.
  • Waste Disposal: Segregate acidic or basic waste and transfer to certified hazardous waste facilities .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid ignition sources due to flammability risks .

How can computational methods like DFT predict electronic properties and reactivity of this compound?

Level: Advanced
Methodological Answer:

  • DFT/B3LYP Calculations: Use a 6-311G(d,p) basis set to model molecular geometry, HOMO-LUMO gaps, and electrostatic potential (ESP) surfaces. For triazole derivatives, ESP maps reveal nucleophilic sites at the triazole NH groups and electrophilic regions at methyl substituents .
  • Mulliken Charges: Analyze charge distribution to predict regioselectivity in reactions. For example, the triazole ring’s N3 atom often carries a negative charge, favoring electrophilic attacks .
  • Thermodynamic Properties: Calculate Gibbs free energy changes to assess tautomeric stability under varying temperatures.

How can researchers resolve contradictions in reported synthesis yields or byproduct profiles across different methodologies?

Level: Advanced
Methodological Answer:

  • Comparative Analysis: Replicate both pathways (e.g., succinic anhydride vs. alkylation routes) under standardized conditions. Monitor byproducts via LC-MS or GC-MS. For instance, alkylation may produce regioisomers requiring column chromatography for separation .
  • Reaction Optimization: Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry).
  • Mechanistic Studies: Employ 15N^{15}N-labeling or kinetic isotope effects to trace reaction pathways and identify rate-limiting steps.

What strategies are recommended for polymorph screening and stability testing of this compound?

Level: Advanced
Methodological Answer:

  • Crystallization Conditions: Screen solvents (e.g., ethanol, acetonitrile) and temperatures to isolate polymorphs. For related compounds, slow evaporation from DMSO yields Form I (monoclinic), while rapid cooling produces Form II (orthorhombic) .
  • Stability Tests: Store polymorphs at 25°C/60% RH and 40°C/75% RH for 4 weeks. Use PXRD and DSC to detect phase transitions.
  • Hydrate/Solvate Formation: Monitor water activity during crystallization; hydrate stability often correlates with hydrogen-bonding networks .

What role does this compound play in pharmaceutical applications, and how is its bioactivity assessed?

Level: Advanced
Methodological Answer:

  • Drug Intermediate: The 1-methyl-1,2,4-triazole moiety is a key pharmacophore in antiviral agents. For example, it is incorporated into Ensitrelvir (SARS-CoV-2 inhibitor) to enhance binding to viral proteases .
  • Bioactivity Screening:
    • Enzyme Assays: Test inhibition of target enzymes (e.g., viral proteases) using fluorogenic substrates.
    • Cellular Cytotoxicity: Use MTT assays on HEK-293 or Vero cells to determine IC50_{50} values.
    • ADMET Profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers.

How can tautomerism impact the compound’s reactivity in catalytic or supramolecular systems?

Level: Advanced
Methodological Answer:

  • Tautomer Equilibria: Use 1H^1H-15N^{15}N HMBC NMR to detect NH tautomers. In crystalline states, X-ray data show 1,2,4-triazole rings favor the 1H-tautomer due to intramolecular hydrogen bonding .
  • Catalytic Applications: The triazole’s Lewis basic sites (N2/N4) coordinate to transition metals (e.g., CuI^I) in click chemistry. Tautomer shifts alter coordination geometry and catalytic efficiency.
  • Supramolecular Assembly: Hydrogen-bonding motifs (e.g., R22_2^2(8) rings) stabilize crystal packing, influencing solubility and melting points .

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